N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide
Description
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-5-6-10-19(25)24-23-20(15-11-12-17(27-3)18(13-15)28-4)21(26)16-9-7-8-14(2)22(16)29-23/h7-9,11-13H,5-6,10H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDIRJSZNNWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide is a synthetic compound belonging to the class of chromenone derivatives, which have attracted significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N1O5, with a molecular weight of approximately 421.5 g/mol. The structure features a chromenone core with a dimethoxyphenyl substituent and a pentanamide group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N1O5 |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 879589-90-9 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain chromenone derivatives can induce apoptosis in various cancer cell lines by activating caspases, which are crucial for programmed cell death. In particular, IC50 values for related compounds have been reported in the range of 0.2 to 2.0 μM against human cancer cell lines such as CCRF-CEM and MDA-MB-231 .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) with IC50 values ranging from 4.2 to 6.8 μM . This suggests that this compound may modulate inflammatory pathways potentially through the NF-kB signaling pathway.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The binding interactions lead to modulation of cellular pathways associated with cell survival and inflammation.
Key Mechanisms:
- Caspase Activation: Induction of apoptosis through caspase activation.
- Inhibition of NO Production: Decrease in inflammatory mediators by inhibiting NO synthesis.
Study on Anticancer Properties
In a recent study published in PubMed, researchers isolated several compounds related to chromenones and tested their effects on cancer cell lines. The study found that certain derivatives exhibited potent anti-proliferative activity, supporting the potential use of this compound in cancer therapy .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of chromenone derivatives, revealing that these compounds could significantly reduce inflammation markers in vitro. The results suggested that this compound might serve as a lead compound for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its hybrid structure:
- Core: 4H-chromen-4-one (chromenone), a bicyclic system with a ketone at position 3.
- Pentanamide chain: A flexible aliphatic linker that may improve membrane permeability compared to shorter chains.
Table 1: Structural Comparison with Related Compounds
*Calculated based on molecular formula.
Physicochemical Properties
- Target Compound: Predicted moderate solubility due to the balance between hydrophobic pentanamide and polar chromenone/dimethoxy groups.
- Sulfamoyl Pentanamide Derivatives (Table 1) : Higher molecular weights (~500 g/mol) and sulfur-containing groups (e.g., sulfamoyl) likely reduce solubility compared to the target compound .
- Curcumin Analogs (e.g., C₂₄H₂₄O₆) : Lower molecular weight (~400 g/mol) but increased rigidity from conjugated systems may limit bioavailability .
Q & A
Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis involves constructing the chromen-4-one core via Claisen-Schmidt condensation, followed by amidation. Key steps include refluxing in polar aprotic solvents (e.g., DMSO/DMF) with acid catalysis. Purification via silica gel column chromatography (20% EtOAc/hexanes) yields ~73% purity, as demonstrated in analogous syntheses . Optimization strategies:
- Stoichiometry: Maintain a 1:1.2 molar ratio of chromenone intermediate to pentanoyl chloride.
- Temperature: Control at 80–90°C to minimize side reactions.
- Inert atmosphere: Use N₂ to prevent oxidation of methoxy groups.
Advanced: How can researchers address discrepancies between computational and experimental NMR chemical shifts?
Answer: Discrepancies may stem from solvent effects, tautomerism, or dynamic conformational changes. Methodological steps:
- Computational validation: Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (IEFPCM for DMSO).
- Dynamic NMR: Analyze variable-temperature ¹H NMR (25–60°C) to detect rotamers in the pentanamide chain.
- Cross-validation: Compare with X-ray crystallography data refined via SHELXL, which resolves bond-length alternations in the dimethoxyphenyl ring .
Basic: What chromatographic techniques effectively isolate this compound from complex mixtures?
Answer: Two methods are widely applicable:
- Normal-phase flash chromatography: Use silica gel with 20–30% EtOAc/hexanes (Rf ~0.37) .
- Reverse-phase HPLC: Employ C18 columns with acetonitrile/water (70:30, 0.1% TFA) for >95% purity. Monitor fractions via LC-MS (e.g., [M+H]+ m/z 424.2) .
Advanced: What in silico strategies predict the compound’s pharmacokinetics and target binding?
Answer: Combine multi-scale modeling approaches:
- QSAR: Use SwissADME to predict logP (~3.2) and BBB permeability.
- Molecular docking: AutoDock Vina or Glide evaluates interactions with kinases (e.g., binding free energy < -8 kcal/mol).
- MD simulations: GROMACS assesses stability of the ligand-enzyme complex (RMSD < 2 Å over 100 ns) .
Basic: How is the crystalline structure determined, and what software refines the data?
Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves the structure. Key steps:
- Crystallization: Slow evaporation in ethanol/dichloromethane (1:2).
- Refinement: SHELXL refines data to R1 < 0.05, revealing monoclinic symmetry (space group P21/c, Z=4) .
- Validation: Check for π-π stacking between chromenone rings (3.5–4.0 Å distances).
Advanced: What experimental approaches elucidate its mechanism in enzyme inhibition?
Answer: Integrate kinetic and structural biology methods:
- Kinetic assays: Measure IC50 via fluorogenic substrates (e.g., 10–100 µM inhibitor concentrations).
- SPR analysis: Determine KD values (< 1 µM suggests high affinity).
- Co-crystallization: Resolve inhibitor-enzyme complexes (2.0 Å resolution) to identify H-bonds with catalytic residues .
Basic: How to confirm molecular structure using spectroscopic methods?
Answer: Multi-technique validation:
- ¹H/¹³C NMR: Assign methoxy singlets (δ ~3.85 ppm) and chromenone carbonyl (δ ~175 ppm).
- HRMS: Confirm [M+H]+ at m/z 424.1865 (calc. 424.1868).
- IR: Detect amide C=O stretch (~1650 cm⁻¹) .
Advanced: How can in vitro metabolic stability be assessed for this compound?
Answer: Use hepatocyte or microsomal assays:
- Incubation: 1 µM compound with human liver microsomes (37°C, NADPH).
- Quantification: LC-MS/MS monitors parent compound depletion (t½ > 60 min suggests stability).
- Metabolite ID: High-resolution MS/MS identifies hydroxylation at the chromenone C8 methyl group .
Basic: What safety protocols are critical during synthesis?
Answer: Follow hazard controls for analogous amides:
- PPE: Nitrile gloves, goggles, and fume hoods.
- Spill management: Neutralize acidic residues with NaHCO3.
- Waste disposal: Collect in halogen-resistant containers .
Advanced: How to resolve data contradictions in biological activity across cell lines?
Answer: Address variability via:
- Dose-response profiling: Test 0.1–100 µM in triplicate.
- Pathway analysis: RNA-seq identifies off-target effects (e.g., MAPK vs. PI3K inhibition).
- Orthogonal assays: Confirm activity via CRISPR knockouts of putative targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
